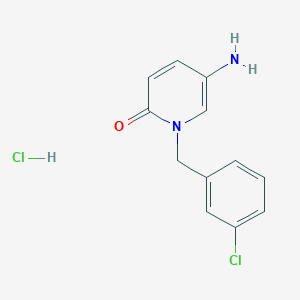

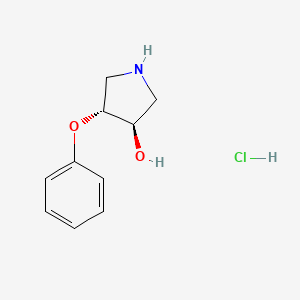

5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the alkylation of amino-substituted heterocycles with chloromethylpyridinium chlorides under mild, neutral conditions, as described in the synthesis of geminal bis(heteroarylium) salts . Although the specific synthesis of 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride is not detailed, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using spectroscopic methods such as IR and NMR spectroscopy . These techniques can provide information about the functional groups present and the overall structure of the compound. The presence of amino and chlorobenzyl groups in the compound of interest suggests that it would exhibit distinct spectroscopic features.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is influenced by the presence of reactive functional groups. For example, the presence of an active carbonyl group in 3-hydroxy-3-pyrrolin-2-ones allows for high reactivity and the formation of various condensed systems . Similarly, the amino group in 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride could be expected to participate in nucleophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. For instance, the enol form of certain heterocyclic compounds has been established based on spectroscopic data and reactivity with iron(III) chloride . The compound of interest would likely have properties influenced by its amino and chlorobenzyl substituents, such as solubility, melting point, and reactivity.

Applications De Recherche Scientifique

Synthesis and Anticonvulsant Activity

A study by Arora and Knaus (1999) explored the synthesis of various compounds related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. One of these compounds exhibited significant anticonvulsant activity, suggesting potential applications in the treatment of epilepsy and related disorders (Arora & Knaus, 1999).

Antimicrobial Properties

Elgemeie et al. (2017) conducted research on the synthesis of novel pyridones similar to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. These compounds were evaluated for their antibacterial and antifungal properties, indicating potential applications in addressing microbial infections (Elgemeie et al., 2017).

Eco-Friendly Synthesis

Gümüş (2019) researched an eco-friendly method for synthesizing Schiff bases, using a compound structurally related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. This green chemistry approach highlights the compound's role in developing more sustainable pharmaceutical and chemical synthesis methods (Gümüş, 2019).

Potential Anticancer Applications

Temple et al. (1983) investigated the effects of pyridooxazines and pyridothiazines, structurally related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride, on the proliferation of cultured L1210 cells and mice bearing P388 leukemia. This research suggests potential applications in cancer treatment (Temple et al., 1983).

Synthesis of Novel Kinase-Focused Library

Smyth et al. (2010) explored efficient and regioselective synthesis routes to create a library of compounds, including 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, structurally related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. These compounds are suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Orientations Futures

This involves discussing potential areas for future research. It could include potential applications, modifications to improve its properties, or new reactions it could undergo.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature. If you have access to a library or a database of scientific articles, that would be a good place to start. You could also consider reaching out to researchers who specialize in this area. They may be able to provide more specific information or point you towards relevant resources. Please remember to always handle chemical compounds safely and responsibly.

Propriétés

IUPAC Name |

5-amino-1-[(3-chlorophenyl)methyl]pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O.ClH/c13-10-3-1-2-9(6-10)7-15-8-11(14)4-5-12(15)16;/h1-6,8H,7,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQUVFCRPFHNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)

![5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499545.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/no-structure.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2499551.png)

![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)

![3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2499553.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)